3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Structural Characterization in Drug Design
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole and its derivatives have been structurally characterized for their potential use as spacers in the synthesis of angiotensin receptor antagonists. These studies, involving X-ray crystallography, have observed π–π interactions between oxadiazole rings and phenyl rings, which are crucial in drug design (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Insecticidal Applications
Compounds containing 1,2,4-oxadiazole rings, including variants of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, have demonstrated significant insecticidal activities. These findings are instrumental in developing new insecticides, especially for combating pests like Plutella xylostella and Spodoptera exigua. The structure-activity relationship of these compounds is a key focus for enhancing their insecticidal efficacy (Li et al., 2013).
Antimicrobial Properties
New derivatives of 1,2,4-oxadiazole, including those with 3-(4-Bromo-3-methylphenyl)-5-methyl structures, have shown promising antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains, highlighting their potential in antimicrobial drug development (Mayekar et al., 2010).
Liquid Crystalline Properties
Research on compounds with a 1,2,4-oxadiazole moiety, like 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, has revealed interesting liquid crystalline behaviors. These studies are significant in the field of material science, particularly in understanding the influence of different terminal groups and the oxadiazole ring on liquid crystalline properties (Ali & Tomi, 2018).
Corrosion Inhibition
The oxadiazole derivatives, including 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, have been evaluated for their potential as corrosion inhibitors. Their effectiveness in protecting metals like brass in cooling water systems has been studied, highlighting their importance in industrial applications (Rochdi et al., 2014).
properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXUQMORLOTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478001 | |
Record name | 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole | |
CAS RN |
148672-39-3 | |
Record name | 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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